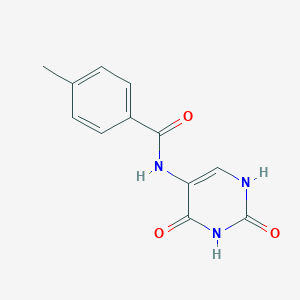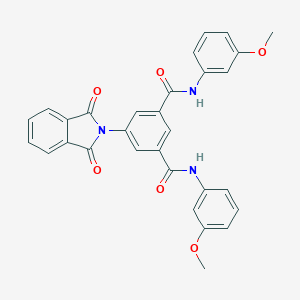![molecular formula C24H20N2O4 B303148 4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MBP or methyl 4-{[4-(5-methyl-2-oxo-1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzoate. It is a synthetic molecule that has been developed for use in laboratory experiments to study various biochemical and physiological processes.
作用機序
The mechanism of action of MBP involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between the molecule and the enzyme.
Biochemical and Physiological Effects:
MBP has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These include increased levels of neurotransmitters in the brain, improved memory and learning, and reduced inflammation. MBP has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cell damage.
実験室実験の利点と制限
One of the main advantages of using MBP in laboratory experiments is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting others. However, one limitation of using MBP is its potential toxicity, which must be carefully monitored in experiments.
将来の方向性
There are several future directions for research involving MBP. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is its use as a tool to study the role of cholinergic neurotransmission in various biological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of MBP and its potential applications in medicine and research.
合成法
The synthesis of MBP involves several steps, including the reaction of 5-methyl-2-aminobenzoxazole with 4-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 4-aminobenzoic acid. The resulting intermediate is then reacted with propionic anhydride to yield the final product, MBP.
科学的研究の応用
MBP has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to increased levels of neurotransmitters in the brain, which can have a variety of effects on behavior and cognition.
特性
製品名 |
4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate |
|---|---|
分子式 |
C24H20N2O4 |
分子量 |
400.4 g/mol |
IUPAC名 |
[4-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl] propanoate |
InChI |
InChI=1S/C24H20N2O4/c1-3-22(27)29-19-11-7-16(8-12-19)23(28)25-18-9-5-17(6-10-18)24-26-20-14-15(2)4-13-21(20)30-24/h4-14H,3H2,1-2H3,(H,25,28) |
InChIキー |
BTIDZECPVSWCEI-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
正規SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-3-hydroxybenzyl)-2-hydroxyphenyl]acetamide](/img/structure/B303067.png)

![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)


![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)



![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
